11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps. One common approach starts with the preparation of a key intermediate, such as 1-chloro-11-oxo-3,4-dihydro-11H-chromeno[4,3-b]quinoline-2-carboxaldehyde . This intermediate is then subjected to various reactions, including condensation with substituted hydrazines, 1,3-N,N-binucleophiles, and 1,4-binucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmacophore for developing new therapeutic agents.
Industry: Its derivatives could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-11-oxo-3,4-dihydro-11H-chromeno[4,3-b]quinoline-2-carboxaldehyde
- 4-chloro-3-nitrocoumarin
- chromeno[4,3-b]quinolines
Uniqueness
What sets 11-chloro-3-(2-furylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart from these similar compounds is its unique combination of chromeno, oxazin, and cyclopenta ring systems. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16ClNO4 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
8-chloro-4-(furan-2-ylmethyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C19H16ClNO4/c20-16-7-14-12-4-1-5-13(12)19(22)25-17(14)15-9-21(10-24-18(15)16)8-11-3-2-6-23-11/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
STESIIJZVPDGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.